N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a sulfonamide group, a difluoromethyl group, and a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the nitro and chloro substituents. The sulfonamide group is then introduced through a sulfonation reaction. The difluoromethyl group can be added using a difluoromethylating agent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted pyrazole, while substitution of the chloro group can result in various derivatives with different functional groups.
Scientific Research Applications
N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. The difluoromethyl group may enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound is similar in structure but contains additional nitro groups and a triazole ring.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound has a similar pyrazole core but different substituents.
Uniqueness
N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both a sulfonamide and a difluoromethyl group distinguishes it from other pyrazole derivatives, potentially enhancing its stability and reactivity in various applications.
Properties
Molecular Formula |
C10H11ClF2N6O4S |
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Molecular Weight |
384.75 g/mol |
IUPAC Name |
N-[3-(4-chloro-3-nitropyrazol-1-yl)propyl]-1-(difluoromethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C10H11ClF2N6O4S/c11-8-6-17(16-9(8)19(20)21)3-1-2-15-24(22,23)7-4-14-18(5-7)10(12)13/h4-6,10,15H,1-3H2 |
InChI Key |
BREARFYFQJZKIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(F)F)S(=O)(=O)NCCCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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